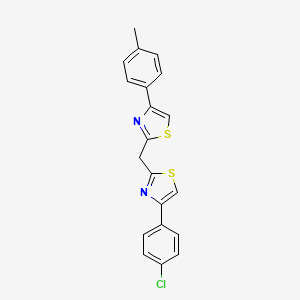
4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the context of 4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole, similar compounds have been synthesized using various methods. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved analytical and spectral data to confirm the structures and purity of the compounds . Another related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was synthesized using a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas was achieved through the reaction of 4-chloromethylbenzoyl isothiocyanate with amines in dry tetrahydrofuran .
Molecular Structure Analysis
X-ray diffraction data has been used to determine the molecular structure of related compounds. For example, the compound mentioned in crystallized in an orthorhombic system, and the unit cell parameters were determined. Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using single-crystal X-ray diffraction, which crystallized in the orthorhombic space group . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of thiazole compounds can be quite varied. For instance, the reaction of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole with hydrochloric acid in ethanol led to a rearrangement into a different compound, as elucidated through spectroscopic methods and X-ray crystal structure analysis . This indicates that thiazole compounds can undergo significant structural changes under certain conditions, which is an important consideration for the chemical reactions analysis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been extensively studied. Quantum mechanical and spectroscopic investigations, such as those reported in , provide insights into the electronic, NMR, vibrational, and structural properties of these compounds. The study of non-covalent interactions, as seen in , also contributes to understanding the physical properties and stability of thiazole compounds. Additionally, the analysis of molecular electrostatic potential maps and NBO analysis can reveal information about the reactivity and stability of these molecules .
Case Studies and Applications
Several of the synthesized thiazole derivatives have been evaluated for biological activities. For example, some compounds have shown CNS depressant, muscle relaxant, and anticonvulsant activities . Antitubercular activity has also been reported for N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives, indicating the potential medicinal applications of thiazole compounds . These case studies highlight the importance of synthesizing and studying such compounds for their potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
4-(4-Chlorophenyl)-2-((4-(p-tolyl)thiazol-2-yl)methyl)thiazole and its derivatives have been synthesized and characterized through various methods, including crystallization and single crystal diffraction. These materials are noted for their isostructural properties with triclinic symmetry, comprising two independent molecules in the asymmetric unit that assume a similar conformation. Such studies contribute to the understanding of the molecular geometry and structural properties of thiazole derivatives, laying the groundwork for their application in various fields of scientific research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Theoretical Study on Intramolecular Hydrogen Bonds
Intricate theoretical studies have explored the intramolecular hydrogen bonds formed within thiazole derivatives, specifically analyzing their electronic structures through all-electron calculations. This research illuminates the fundamental understanding of molecular interactions and hydrogen bonding within such compounds, offering insights into their potential applications in material science and molecular engineering (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical and molecular dynamics simulation studies on thiazole derivatives have predicted their corrosion inhibition performances for iron metals. Through density functional theory (DFT) calculations and molecular dynamics simulations, these studies provide a theoretical foundation for the application of thiazole derivatives in corrosion inhibition, which is crucial for materials protection in industrial applications (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
The compound has been subjected to molecular docking and quantum chemical calculations to understand its interaction with biological targets. Such studies are instrumental in drug discovery and development processes, where the binding affinities and interactions of molecules with biological targets are critically analyzed. This approach is vital for designing compounds with potential therapeutic applications (Viji et al., 2020).
Synthesis as Antimicrobial Agents
Research into the synthesis of formazans from Mannich base derivatives of thiazole as antimicrobial agents highlights the potential of these compounds in medical applications, particularly in combating microbial infections. The study of their antimicrobial activities provides a pathway for the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-methylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S2/c1-13-2-4-14(5-3-13)17-11-24-19(22-17)10-20-23-18(12-25-20)15-6-8-16(21)9-7-15/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOKBHOSSJDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

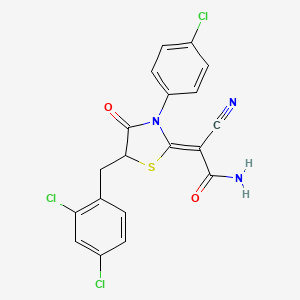
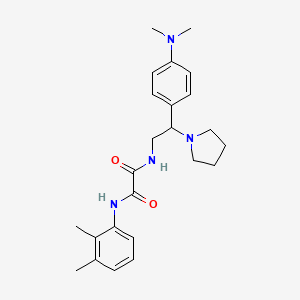
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
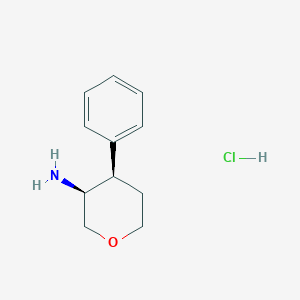
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
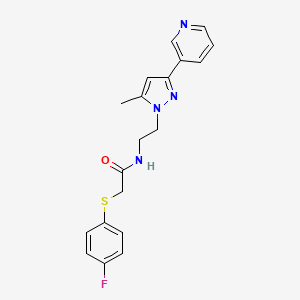
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)